Cas no 19879-06-2 (8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-)
![8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- structure](https://fr.kuujia.com/scimg/cas/19879-06-2x500.png)
19879-06-2 structure
Nom du produit:8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-
Numéro CAS:19879-06-2
Le MF:C22H20O10
Mégawatts:444.388207435608
CID:154875
8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- Propriétés chimiques et physiques
Nom et identifiant
-
- 8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-
- 8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dim
- Antibiotic WR 141
- (3aS)-7,8,12,15syn-Tetrahydroxy-5c,9c-dimethyl-(3ar,13bc)-3,3a,5,8,11,13b-hexahydro-9H-8t,11t-aethano-furo[3,2-c]isochromeno[7,6-g]isochromen-2,6,13-trion
- (3aS)-7,8,12,15syn-tetrahydroxy-5c,9c-dimethyl-(3ar,13bc)-3,3a,5,8,11,13b-hexahydro-9H-8t,11t-ethano-furo[3,2-c]isochromeno[7,6-g]isochromene-2,6,13-trione
- Antibiotic WR-141
- granaticin
- Granaticin A
- Granatomycin C
- Litmomycin
- WR-141
- (3aS,15R)-3,3aβ,5,8,11,13bβ-Hexahydro-7,8,12,15-tetrahydroxy-5β,9β-dimethyl-8α,11α-ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione
- WR 141
- Litomycin
- (1R,7S,11S,19S,20R,23R)-3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.0(2,18).0(4,16).0(6,14).0(7,11)]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione
- NSC 77038
- Granatcin-A
-
- Piscine à noyau: 1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,26,28-29H,3-4H2,1-2H3
- La clé Inchi: QBQXQYSJPWXZJL-UHFFFAOYSA-N
- Sourire: O=C1C2C(C)OC3C(C=2C(=O)C2C1=C(C1C4(C(CC(OC4C)C=1C=2O)O)O)O)OC(=O)C3
Propriétés calculées
- Qualité précise: 444.10600
- Masse isotopique unique: 444.106
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 4
- Nombre de récepteurs de liaison hydrogène: 10
- Comptage des atomes lourds: 32
- Nombre de liaisons rotatives: 0
- Complexité: 958
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 7
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: -1.614
- Surface topologique des pôles: 160A^2
Propriétés expérimentales
- Dense: 1.3550 (rough estimate)
- Point de fusion: 211-213° (dec)
- Point d'ébullition: 474.41°C (rough estimate)
- Point d'éclair: 266.8°C
- Indice de réfraction: 1.5376 (estimate)
- Le PSA: 159.82000
- Le LogP: 0.28820
- Le PKA: 6.56±0.70(Predicted)
8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)- Littérature connexe
-
Guangchen Li,Tongliang Zhou,Albert Poater,Luigi Cavallo,Steven P. Nolan,Michal Szostak Catal. Sci. Technol., 2020,10, 710-716
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
19879-06-2 (8,11-Ethanofuro[2,3-e]naphtho[2,3-c:6,7-c']dipyran-2,6,13(9H)-trione,3,3a,5,8,11,13b-hexahydro-7,8,12,15-tetrahydroxy-5,9-dimethyl-,(3aS,5S,8S,9R,11R,13bS,15R)-) Produits connexes
- 2137790-36-2(1-Heptene, 5-(chloromethyl)-5-ethyl-4-methyl-)
- 997-68-2(L-Saccharopine)
- 65100-48-3(Imipramine-d3)
- 38953-33-2(pyrimidine, 2-fluoro-4,6-dimethyl- (9ci))
- 1344438-77-2((2R)-2-amino-2-(4-methyl-1,3-thiazol-5-yl)ethan-1-ol)
- 1336912-26-5(4-((Cyclopentylamino)methyl)-N-(1-ethylpiperidin-3-yl)benzenesulfonamide)
- 1267706-20-6(2-(2-cyclopropyl-1,3-oxazol-4-yl)acetic acid)
- 1955524-42-1(tert-butyl 4-(trifluoromethanesulfonyloxy)-2,5-dihydrofuran-3-carboxylate)
- 1805104-12-4(2-Bromo-4-chloro-5-cyanobenzoic acid)
- 2227956-30-9((1S)-1-(3,3-dimethylcyclohexyl)-2,2,2-trifluoroethan-1-ol)
Fournisseurs recommandés
Shanghai Xinsi New Materials Co., Ltd
Membre gold
Fournisseur de Chine
Lot

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membre gold
Fournisseur de Chine
Lot

Minglong (Xianning) Medicine Co., Ltd.
Membre gold
Fournisseur de Chine
Lot

Suzhou Senfeida Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membre gold
Fournisseur de Chine
Réactif
